- Imidazo[1,2a]pyridine derivatives, their use as S1P1 agonists and methods for their production, World Intellectual Property Organization, , ,
Cas no 952901-62-1 (3-Chloro-5-iodopyridin-2-amine)
3-Chloro-5-iodopyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-5-iodopyridin-2-amine
- 2-amino-3-chloro-5-iodopyridine
- NULL
- 3-Chloro-5-iodo-2-pyridinamine (ACI)
- CNB90162
- 952901-62-1
- MFCD09754395
- PRCUFMMWUXRBQD-UHFFFAOYSA-N
- AKOS000111152
- AS-60264
- DTXSID10589871
- CS-0046965
- SCHEMBL2473751
- W15501
- DB-331222
- J-803056
-
- MDL: MFCD09754395
- Inchi: 1S/C5H4ClIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
- InChI Key: PRCUFMMWUXRBQD-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NC=C(I)C=1
Computed Properties
- Exact Mass: 253.91077g/mol
- Monoisotopic Mass: 253.91077g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9Ų
3-Chloro-5-iodopyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000050-1g |
2-Amino-3-chloro-5-iodopyridine |
952901-62-1 | 95% | 1g |
$224.34 | 2023-08-31 | |
| Alichem | A029000050-5g |
2-Amino-3-chloro-5-iodopyridine |
952901-62-1 | 95% | 5g |
$456.55 | 2023-08-31 | |
| Alichem | A029000050-10g |
2-Amino-3-chloro-5-iodopyridine |
952901-62-1 | 95% | 10g |
$570.91 | 2023-08-31 | |
| Alichem | A029000050-25g |
2-Amino-3-chloro-5-iodopyridine |
952901-62-1 | 95% | 25g |
$971.14 | 2023-08-31 | |
| abcr | AB510604-1 g |
3-Chloro-5-iodopyridin-2-amine; . |
952901-62-1 | 1g |
€195.10 | 2023-04-18 | ||
| abcr | AB510604-5 g |
3-Chloro-5-iodopyridin-2-amine; . |
952901-62-1 | 5g |
€539.30 | 2023-04-18 | ||
| Chemenu | CM172389-5g |
3-chloro-5-iodopyridin-2-amine |
952901-62-1 | 95% | 5g |
$352 | 2021-08-05 | |
| ChemScence | CS-0046965-250mg |
3-Chloro-5-iodopyridin-2-amine |
952901-62-1 | 99.79% | 250mg |
$47.0 | 2022-04-26 | |
| ChemScence | CS-0046965-1g |
3-Chloro-5-iodopyridin-2-amine |
952901-62-1 | 99.79% | 1g |
$116.0 | 2022-04-26 | |
| ChemScence | CS-0046965-5g |
3-Chloro-5-iodopyridin-2-amine |
952901-62-1 | 99.79% | 5g |
$409.0 | 2022-04-26 |
3-Chloro-5-iodopyridin-2-amine Production Method
Production Method 1
1.2 Reagents: Water
3-Chloro-5-iodopyridin-2-amine Raw materials
3-Chloro-5-iodopyridin-2-amine Preparation Products
3-Chloro-5-iodopyridin-2-amine Suppliers
3-Chloro-5-iodopyridin-2-amine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-Chloro-5-iodopyridin-2-amine
3-Chloro-5-iodopyridin-2-amine (CAS No. 952901-62-1): A Versatile Building Block in Modern Organic Synthesis
3-Chloro-5-iodopyridin-2-amine (CAS No. 952901-62-1) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This halogenated pyridine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel drug candidates and specialty chemicals.
The molecular structure of 3-chloro-5-iodopyridin-2-amine features two distinct halogen substituents - chlorine at the 3-position and iodine at the 5-position - along with an amino group at the 2-position. This unique arrangement makes it an excellent multifunctional building block for cross-coupling reactions, which are fundamental to modern medicinal chemistry. Researchers particularly value its potential in palladium-catalyzed reactions, where both halogen atoms can participate in sequential coupling processes.
Recent trends in drug discovery have shown increased interest in iodopyridine derivatives like 3-chloro-5-iodopyridin-2-amine, as they offer superior reactivity in metal-catalyzed transformations compared to their bromo or chloro counterparts. This compound's versatility aligns well with current pharmaceutical industry demands for diverse chemical scaffolds that can accelerate the discovery of new therapeutic agents.
In synthetic applications, 3-chloro-5-iodopyridin-2-amine demonstrates remarkable utility in constructing complex molecular architectures. Its amino group provides an additional handle for further functionalization through acylation, alkylation, or condensation reactions. The presence of both chlorine and iodine allows for sequential cross-coupling strategies, enabling the efficient synthesis of highly substituted pyridine systems that are prevalent in many FDA-approved drugs.
The growing importance of halogenated heterocycles in medicinal chemistry has positioned 3-chloro-5-iodopyridin-2-amine as a key intermediate in several research areas. Its applications extend to the development of kinase inhibitors, antiviral agents, and antimicrobial compounds, addressing some of the most pressing healthcare challenges today. The compound's stability and well-defined reactivity profile make it particularly attractive for high-throughput screening and combinatorial chemistry approaches.
From a commercial perspective, the demand for 3-chloro-5-iodopyridin-2-amine has been steadily increasing, driven by the expansion of contract research organizations and the pharmaceutical industry's continued focus on targeted drug discovery. Suppliers have responded by improving synthetic routes to this compound, enhancing both yield and purity to meet the exacting standards of modern drug development programs.
Quality control aspects of 3-chloro-5-iodopyridin-2-amine production are critical, with analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry being routinely employed to verify identity and purity. The compound typically appears as a pale yellow to off-white crystalline powder, with its physical and chemical properties well-documented in the scientific literature.
Environmental and safety considerations for handling 3-chloro-5-iodopyridin-2-amine follow standard laboratory protocols for halogenated organic compounds. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended when working with this material, in line with good laboratory practices.
The future outlook for 3-chloro-5-iodopyridin-2-amine appears promising, particularly as the pharmaceutical industry continues to explore new heterocyclic scaffolds for drug development. Its unique combination of reactive sites positions it as a valuable tool for medicinal chemists seeking to address complex biological targets through structure-activity relationship studies.
In conclusion, 3-chloro-5-iodopyridin-2-amine (CAS No. 952901-62-1) represents an important chemical intermediate with broad applications in drug discovery and specialty chemical synthesis. Its versatility in organic transformations and relevance to current medicinal chemistry trends ensure its continued importance in scientific research and industrial applications.
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